1-Fluoro-2-nitrobenzene
Overview
Description
1-Fluoro-2-nitrobenzene is an organic compound with the molecular formula C6H4FNO2 . It is a substituted nitrobenzene, where a fluorine atom is attached to the benzene ring at the first position and a nitro group at the second position. This compound is known for its applications in various chemical syntheses and industrial processes .
Mechanism of Action
Target of Action
1-Fluoro-2-nitrobenzene, also known as o-Fluoronitrobenzene , is an organic compound that primarily targets the amine group in amino acids . This interaction is crucial for the compound’s mode of action.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this process, the electrophile (this compound) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can react with the amine group in amino acids to produce dinitrophenyl-amino acids . These DNP-amino acids are moderately stable under acid hydrolysis conditions that break peptide bonds .
Pharmacokinetics
The compound’s physical properties such as its boiling point of 116 °c/22 mmhg , melting point of -9 to -6 °C , and density of 1.338 g/mL at 25 °C may influence its bioavailability.
Result of Action
It is known that the compound can cause acute oral and dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s physical state and reactivity . Moreover, the compound is classified as combustible, acute toxic, and can cause chronic effects , indicating that safety measures should be taken when handling it in various environments.
Biochemical Analysis
Biochemical Properties
It is known that nitrobenzenes can react with the amine group in amino acids to produce dinitrophenyl-amino acids . These DNP-amino acids are moderately stable under acid hydrolysis conditions that break peptide bonds . The DNP-amino acids can then be recovered, and the identity of those amino acids can be discovered through chromatography .
Cellular Effects
It is known that nitrobenzenes can cause toxic effects .
Molecular Mechanism
It is known that nitrobenzenes can react with the amine group in amino acids . This reaction could potentially influence the function of proteins and other biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 116 °C/22 mmHg (lit.) and a melting point of −9-−6 °C (lit.) .
Metabolic Pathways
It is known that nitrobenzenes can react with the amine group in amino acids , which could potentially influence metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-nitrobenzene can be synthesized through the Halex process , which involves the reaction of 2-nitrochlorobenzene with potassium fluoride. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
1-Fluoro-2-nitrobenzene undergoes various chemical reactions, including:
1. Nucleophilic Aromatic Substitution:
Reagents and Conditions: Common reagents include phenols and potassium carbonate in dimethylformamide (DMF) at temperatures ranging from 95°C to 125°C.
Major Products: Substituted nitrobenzenes where the fluorine atom is replaced by the nucleophile.
2. Reduction:
Reagents and Conditions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Major Products: 1-Fluoro-2-aminobenzene, where the nitro group is reduced to an amino group.
3. Electrophilic Aromatic Substitution:
Reagents and Conditions: Typical electrophiles include bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products: Halogenated derivatives of this compound.
Scientific Research Applications
1-Fluoro-2-nitrobenzene is widely used in scientific research due to its versatility:
1. Chemistry:
Intermediate in Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Spectroscopic Studies: Used in FTIR, FT-Raman, and FT-NMR spectroscopic studies to understand molecular interactions and electronic structures.
2. Biology and Medicine:
Drug Development: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
3. Industry:
Comparison with Similar Compounds
1-Fluoro-2-nitrobenzene can be compared with other similar compounds such as:
1. 1-Fluoro-4-nitrobenzene:
Differences: The nitro group is positioned at the fourth position instead of the second, leading to different reactivity patterns.
2. 1-Chloro-2-nitrobenzene:
Differences: The fluorine atom is replaced by a chlorine atom, which affects the compound’s reactivity and physical properties.
3. 1-Fluoro-3-nitrobenzene:
Differences: The nitro group is positioned at the third position, resulting in different electronic effects and reactivity.
Uniqueness of this compound:
Properties
IUPAC Name |
1-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKNBLFSJAVFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061730 | |
Record name | Benzene, 1-fluoro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061730 | |
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Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Aldrich MSDS] | |
Record name | 1-Fluoro-2-nitrobenzene | |
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Vapor Pressure |
0.29 [mmHg] | |
Record name | 1-Fluoro-2-nitrobenzene | |
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CAS No. |
1493-27-2 | |
Record name | 1-Fluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1493-27-2 | |
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Record name | 1-Fluoro-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Fluoro-2-nitrobenzene | |
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Record name | Benzene, 1-fluoro-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzene, 1-fluoro-2-nitro- | |
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Record name | 1-fluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.626 | |
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Record name | o-Fluoronitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WUK5DS6YX | |
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Retrosynthesis Analysis
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